molecular formula C11H7ClN2O4S B2846059 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine CAS No. 52024-33-6

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine

Cat. No.: B2846059
CAS No.: 52024-33-6
M. Wt: 298.7
InChI Key: SQBJPDVVJGLJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-chlorobenzenesulfonyl group and at the 5-position with a nitro group. The sulfonyl moiety enhances electrophilicity, while the nitro group contributes to electron-deficient aromatic systems, making the compound reactive in nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₁₁H₇ClN₂O₄S, with a molecular weight of 314.70 g/mol (calculated).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBJPDVVJGLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine typically involves the nitration of pyridine derivatives followed by sulfonylation. One common method is the nitration of 2-[(4-chlorobenzene)sulfonyl]pyridine using nitric acid under controlled conditions to introduce the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Amines resulting from the reduction of the nitro group.

  • Substitution Products: Substituted pyridines with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C11H7ClN2O4SC_{11}H_7ClN_2O_4S and features a pyridine ring substituted with both a nitro group and a sulfonyl group. This unique structure contributes to its reactivity and versatility in synthetic chemistry.

Organic Synthesis

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitution and reduction, makes it an essential building block for more complex molecules.

Common Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Nitro groups can be reduced to amines using tin chloride or iron powder.
  • Substitution: Nucleophilic substitution at the sulfonyl group can yield different pyridine derivatives.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateOxidized derivatives
ReductionTin chlorideAmines
SubstitutionSodium hydroxideSubstituted pyridines

Biological Research

In biological contexts, this compound is being investigated for its potential as an enzyme inhibitor. The structural features allow it to interact with various biological targets, making it useful in receptor binding assays and studies related to enzyme activity.

Case Study Example:
A study explored the use of similar pyridine compounds in inhibiting tissue non-specific alkaline phosphatase (TNAP), which is implicated in several diseases such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. The findings suggest that derivatives of 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine could be developed into therapeutic agents for these conditions .

Medicinal Chemistry

The compound's versatility extends to medicinal chemistry, where it is being evaluated for the development of new pharmaceuticals. Its ability to undergo transformations makes it a promising precursor for drug synthesis.

Therapeutic Potential:
Research has indicated that compounds with similar structures have shown antimicrobial and antiviral activities, suggesting that 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine could also exhibit similar properties .

Industrial Applications

In the chemical industry, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique properties contribute to the development of advanced materials that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Sulfonylpyridines

A closely related analog is 2-[(4-bromophenyl)sulfonyl]-5-nitropyridine (CAS 353277-41-5), where bromine replaces chlorine at the para position of the benzene ring. Key differences include:

Property 2-[(4-Chlorophenyl)sulfonyl]-5-nitropyridine 2-[(4-Bromophenyl)sulfonyl]-5-nitropyridine
Molecular Formula C₁₁H₇ClN₂O₄S C₁₁H₇BrN₂O₄S
Molecular Weight (g/mol) 314.70 343.15
Halogen Atom Chlorine (Cl, 35.45 g/mol) Bromine (Br, 79.90 g/mol)
Electronic Effects Moderate electron-withdrawing (-I) Stronger electron-withdrawing (-I)

The bromo analog’s higher molecular weight and stronger electron-withdrawing effects may enhance stability in polar solvents or alter reactivity in catalytic processes .

Disulfide Derivatives of 5-Nitropyridine

describes disulfide-linked 5-nitropyridine derivatives, such as 2-(Ethyldisulfaneyl)-5-nitropyridine and 2-(Biotinyldisulfaneyl)-5-nitropyridine . Unlike the sulfonyl group in the target compound, disulfide bonds (-S-S-) introduce redox-sensitive linkages. Key distinctions:

  • Reactivity : Disulfides undergo reductive cleavage (e.g., with dithiothreitol), whereas sulfonyl groups are resistant to reduction.
  • Applications : Disulfide derivatives are used in bioconjugation (e.g., biotinylated compound 3 in ) for reversible protein labeling, while sulfonylpyridines are more suited for irreversible modifications .
  • Synthesis : Disulfides are synthesized via thiol-disulfide exchange, contrasting with sulfonylpyridines, which likely form via nucleophilic aromatic substitution .

Sulfonamide-Benzothiazole Hybrids

highlights N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides , where sulfonamide groups are linked to benzothiazole rings. Although structurally distinct, these compounds share sulfonamide-based motifs. Comparisons include:

  • Biological Activity : Benzothiazole-sulfonamide hybrids exhibit antitumor and antimicrobial properties, suggesting that the nitro and chloro substituents in the target compound could modulate similar activities .

Morpholinopyrimidine Sulfonamides

describes a complex sulfonamide (N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ) with morpholine and pyrimidine moieties. Contrasts with the target compound:

  • Molecular Complexity: The morpholinopyrimidine derivative has a higher molecular weight (~600 g/mol) and multiple functional groups, complicating synthesis but enabling multi-target interactions.
  • Solubility: Methoxy and trimethyl groups in ’s compound improve lipophilicity, whereas the nitro group in the target compound may reduce solubility in non-polar solvents .

Biological Activity

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological effects, including antibacterial, anticancer, and enzyme inhibition properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a nitropyridine core substituted with a sulfonyl group attached to a chlorobenzene moiety. This structural arrangement is believed to enhance its biological activity through various mechanisms of action.

Antibacterial Activity

Research indicates that 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine exhibits notable antibacterial properties. In a study evaluating the antibacterial effects of related compounds, it was found that derivatives with similar structures demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating effective antibacterial potential .

CompoundBacterial Strains TestedMIC (μg/mL)
2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridineBacillus subtilis, E. coli, P. aeruginosa6.25 - 12.5
Related CompoundsSalmonella typhi, Bacillus subtilisModerate to Strong

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that pyridine derivatives, including those with sulfonyl groups, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.

Enzyme Inhibition

Enzyme inhibition studies reveal that 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease. This is particularly relevant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections . The binding affinity of these compounds to bovine serum albumin (BSA) further supports their potential as effective therapeutic agents.

Case Studies

  • Antibacterial Screening : In a comprehensive screening of sulfonamide derivatives, several compounds, including those structurally related to 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine, were tested against a panel of bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Evaluation : A study focusing on the anticancer effects of nitropyridine derivatives showed that these compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition Studies : Research on enzyme inhibition highlighted the effectiveness of similar sulfonamide compounds in inhibiting AChE and urease, suggesting a promising avenue for drug development targeting neurodegenerative diseases and infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.